3-(4-methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide
Description
3-(4-Methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide is a synthetic amide derivative characterized by a 4-methoxyphenyl group attached to a propanamide backbone. The structure includes a formamidoethyl side chain bearing a 2-methylpropanamido substituent, contributing to its molecular complexity. Its design likely targets pharmacological applications, given the prevalence of methoxyphenyl and amide motifs in bioactive molecules .
Properties
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)propanoylamino]ethyl]-4-(2-methylpropanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c1-16(2)22(28)26-19-9-7-18(8-10-19)23(29)25-15-14-24-21(27)13-6-17-4-11-20(30-3)12-5-17/h4-5,7-12,16H,6,13-15H2,1-3H3,(H,24,27)(H,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRSNQPXUDXLDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)CCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Methoxyphenyl)-N-(2-{[4-(2-methylpropanamido)phenyl]formamido}ethyl)propanamide, a compound with the molecular formula , has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A methoxyphenyl group
- A formamido linkage
- An ethyl chain connecting to a propanamide moiety
This structural complexity may contribute to its interaction with biological targets.
Research indicates that compounds similar to this compound often exhibit their biological effects through the following mechanisms:
- VEGFR-2 Inhibition : Compounds with similar structural motifs have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. For instance, related derivatives have demonstrated IC50 values indicating potent inhibition against this receptor, which is crucial in cancer progression and metastasis .
- Antiproliferative Effects : The compound may exhibit cytotoxic effects against various cancer cell lines. In vitro studies suggest that derivatives can induce apoptosis in cancer cells, particularly HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, by disrupting cellular signaling pathways .
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Assays : The compound showed significant cytotoxicity against HepG2 and MCF-7 cell lines, with reported IC50 values of 21.00 μM and 26.10 μM, respectively. These findings suggest a selective action against cancer cells compared to normal cells .
- Mechanistic Studies : Molecular docking studies indicate that the compound effectively binds to VEGFR-2 with favorable binding energies, suggesting a strong interaction that could inhibit its activity .
Case Studies
- Case Study on VEGFR-2 Inhibition : A study involving molecular dynamics simulations revealed that the compound maintains stable interactions within the active site of VEGFR-2 over extended periods (100 ns), reinforcing its potential as a therapeutic agent against angiogenesis .
- Antiproliferative Activity : Another study demonstrated that the compound's structural analogs exhibited varying degrees of antiproliferative activity across different cancer cell lines, highlighting its potential as a lead compound for further development in oncology .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.487 g/mol |
| IC50 (HepG2) | 21.00 μM |
| IC50 (MCF-7) | 26.10 μM |
| Binding Energy (VEGFR-2) | -20.20 kcal/mol |
Comparison with Similar Compounds
Table 1: Structural Features of Selected Propanamide Derivatives
Key Observations :
- The target compound exhibits greater branching in its side chain compared to simpler analogs like 3-chloro-N-(4-methoxyphenyl)propanamide .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
- The target compound’s solubility may resemble 12f and 12g due to shared amide and aryl ether groups, which enhance polarity .
- Crystallinity data from simpler analogs (e.g., 3-chloro derivative ) suggest that substituents like chloro or methoxy influence packing via hydrogen bonding (N–H···O and C–H···O interactions).
Pharmacological and Functional Comparisons
Key Observations :
- The target compound’s lack of hydroxamic acid groups may limit metal-binding activity compared to antitumor analogs like 1D .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
